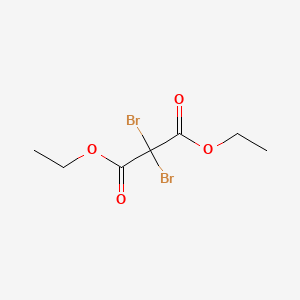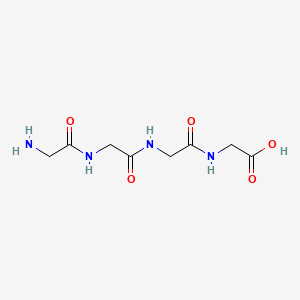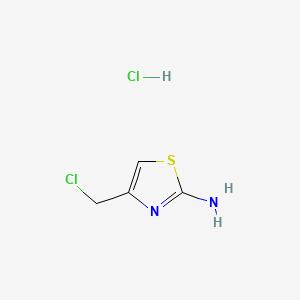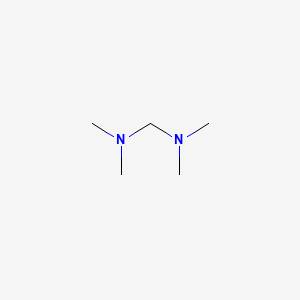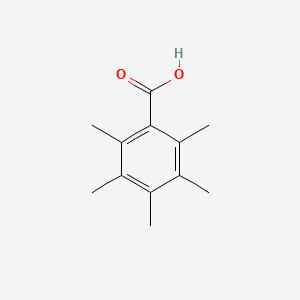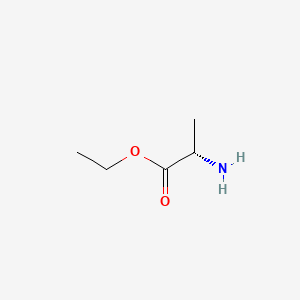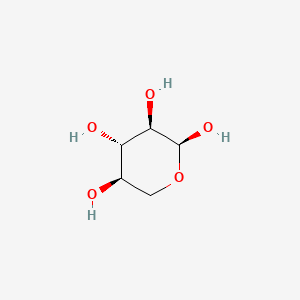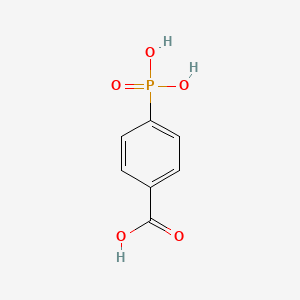
4-ホスホノ安息香酸
概要
説明
4-Phosphonobenzoic acid is an organic compound with the molecular formula C7H7O5P. It is characterized by the presence of both carboxylic and phosphonic acid functional groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
4-Phosphonobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Phosphonates, a class of compounds to which 4-phosphonobenzoic acid belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
As a phosphonate, it may interact with its targets by mimicking the structure of natural biological molecules, thereby inhibiting the function of metabolic enzymes .
Biochemical Pathways
Phosphonates are known to interfere with various metabolic pathways due to their structural similarity to phosphates and carboxylates .
Pharmacokinetics
Its physical properties such as its molecular weight (2021 Da), density (165±01 g/cm3), melting point (378°C), boiling point (4891±470 °C), and vapor pressure (221E-10mmHg at 25°C) have been reported .
Result of Action
As a phosphonate, it may inhibit the function of metabolic enzymes, leading to various downstream effects .
Action Environment
The action of 4-Phosphonobenzoic acid may be influenced by various environmental factors. For instance, its remarkable thermal stability up to 510°C suggests that it can remain stable under high-temperature conditions . .
準備方法
Synthetic Routes and Reaction Conditions: 4-Phosphonobenzoic acid can be synthesized through several methods. One common approach involves the hydrothermal reaction of europium nitrate with 4-phosphonobenzoic acid, resulting in the formation of a three-dimensional inorganic network . Another method includes the oxidation of 4-phenoxyacetophenone using sodium hypochlorite under the catalytic action of polyethylene glycol (PEG)-400 .
Industrial Production Methods: Industrial production of 4-phosphonobenzoic acid typically involves large-scale hydrothermal synthesis, which ensures high purity and yield. The reaction conditions are carefully controlled to maintain the stability and integrity of the compound.
化学反応の分析
Types of Reactions: 4-Phosphonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The carboxylic and phosphonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphonic acid derivatives, while substitution reactions can yield a variety of substituted benzoic acids.
類似化合物との比較
Benzoic acid: Similar in structure but lacks the phosphonic acid group.
Phenylphosphonic acid: Contains the phosphonic acid group but lacks the carboxylic acid group.
4-Carboxyphenylphosphonic acid: Similar structure with both carboxylic and phosphonic acid groups.
Uniqueness: 4-Phosphonobenzoic acid is unique due to the presence of both carboxylic and phosphonic acid groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
特性
IUPAC Name |
4-phosphonobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQICHVXWFGDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210793 | |
| Record name | Benzoic acid, (p-phosphono)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-21-3 | |
| Record name | 4-Phosphonobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, (p-phosphono)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 618-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, (p-phosphono)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phosphonobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-phosphonobenzoic acid a versatile building block for creating novel materials?
A: 4-Phosphonobenzoic acid (4-PO(OH)2C6H4COOH) is a bifunctional organic molecule containing both carboxylic acid (-COOH) and phosphonic acid (-PO(OH)2) groups. [] This unique feature allows it to act as a bridge between organic and inorganic components, enabling the creation of hybrid metal-organic frameworks (MOFs) with diverse structures and properties. [, , ]
Q2: How does the structure of hybrid materials synthesized with 4-phosphonobenzoic acid influence their properties?
A: The arrangement of 4-phosphonobenzoic acid within the hybrid material significantly impacts its properties. For instance, research demonstrates that silver-based MOFs built with 4-phosphonobenzoic acid exhibit varying silver release capacities depending on their structural topology. [] Compact structures, where both carboxylic and phosphonic acid groups bind to the metal ions, display high stability and minimal silver release. In contrast, layered structures with only phosphonic acid groups linked to the inorganic network release silver ions more readily. [] This control over release profiles highlights the potential for tailoring material properties through structural design.
Q3: Can you elaborate on the role of 4-phosphonobenzoic acid in the synthesis of zeolite-like structures?
A: Research shows that reacting zinc acetate dihydrate with 4-phosphonobenzoic acid under specific solvothermal conditions yields a zeolite-like zinc phosphonocarboxylate framework. [] In this structure, the organic moieties of 4-phosphonobenzoic acid link together zigzag and ladder-like chains, creating a porous 3D network. This zeolite-like material demonstrates size-selective sorption properties, particularly for alcohols. []
Q4: What insights can be gained from comparing 4-phosphonobenzoic acid to its isomer, 3-phosphonobenzoic acid, in material synthesis?
A: Comparing the use of 4-phosphonobenzoic acid and 3-phosphonobenzoic acid helps elucidate the impact of the relative positions of functional groups on material properties. While both isomers can form hybrid materials with metal ions, the resulting structures and properties can differ. For example, using 4-phosphonobenzoic acid with lead(II) salts consistently produces layered hybrid materials. [] This understanding of isomeric effects allows for a more controlled approach to designing materials with specific functionalities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





